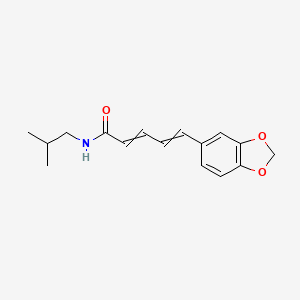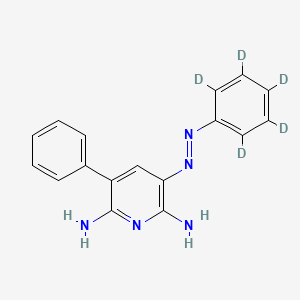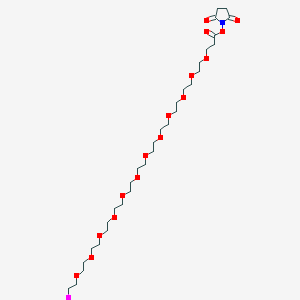
Mogroside IA-(1-3)-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mogroside IA-(1-3)-glucopyranoside is a cucurbitane-type triterpenoid glycoside found in the fruits of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is part of a group of mogrosides, which are known for their intense sweetness and various bioactive properties. Mogrosides are used as natural sweeteners and have been studied for their potential health benefits, including anti-inflammatory, antioxidant, and anti-carcinogenic effects .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of mogrosides, including Mogroside IA-(1-3)-glucopyranoside, typically involves extraction from the fruit of Siraitia grosvenorii. Various methods can be employed for extraction, such as flash extraction, microwave-assisted extraction, and supercritical fluid extraction . Flash extraction, for instance, involves turning the plant tissue into fine particles quickly to improve extraction efficiency. The extraction parameters are optimized using techniques like Taguchi’s experimental design to achieve high yield and purity .
Industrial Production Methods
For industrial production, heat reflux extraction with ethanol is commonly used despite being time-consuming and labor-intensive . Another method involves the use of immobilized enzymes, such as β-glucosidase, to convert saponins into mogrosides. This method is environmentally friendly and can produce mogrosides in large quantities .
化学反応の分析
Types of Reactions
Mogroside IA-(1-3)-glucopyranoside undergoes various chemical reactions, including glycosylation, which is a key modification reaction in its biosynthesis . Glycosylation involves the addition of sugar moieties to the compound, catalyzed by enzymes like glycosyltransferase UGT94-289-3 .
Common Reagents and Conditions
Common reagents used in the glycosylation process include glycosyl donors and acceptors, with the reaction conditions typically involving specific temperatures and pH levels to optimize enzyme activity . For instance, the immobilization of β-glucosidase for mogroside production is optimized at a glutaraldehyde concentration of 1.5%, a carrier activation time of 1 hour, and a binding enzyme time of 12 hours .
Major Products Formed
The major products formed from these reactions include various mogrosides with different numbers of glucose units. For example, mogroside III can be converted into structurally diverse sweet mogrosides under suitable catalytic conditions .
科学的研究の応用
Mogroside IA-(1-3)-glucopyranoside has a wide range of scientific research applications:
作用機序
The mechanism of action of Mogroside IA-(1-3)-glucopyranoside involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert neuroprotective effects by promoting neurite outgrowth, inhibiting cell apoptosis, and regulating calcium ion release . Additionally, it can modulate the phosphorylation levels of proteins involved in the AKT and mTOR pathways, which are crucial for cell survival and growth .
類似化合物との比較
Mogroside IA-(1-3)-glucopyranoside is part of a larger group of mogrosides, which include compounds like mogroside V, siamenoside I, and mogroside IV . These compounds share similar structures but differ in the number and position of glucose units attached to the triterpenoid backbone. Mogroside V, for example, is known for its intense sweetness and is widely used as a natural sweetener . The uniqueness of this compound lies in its specific glycosylation pattern, which contributes to its distinct bioactive properties.
Similar Compounds
- Mogroside V
- Siamenoside I
- Mogroside IV
- Cucurbitacin Ia and IIb (found in Hemsleya amabilis)
- Alisol A and B (found in Alisma orientalis)
These compounds, like this compound, are studied for their potential health benefits and applications in various industries.
特性
分子式 |
C42H72O14 |
|---|---|
分子量 |
801.0 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23?,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 |
InChIキー |
NZDCGZOHJTWGOX-PQNCJVOYSA-N |
異性体SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6C5CC[C@@H](C6(C)C)O)C)O)C)C |
正規SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


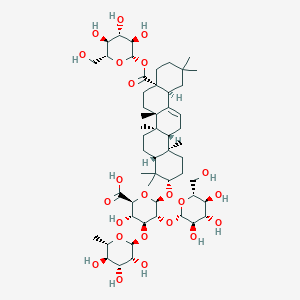
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
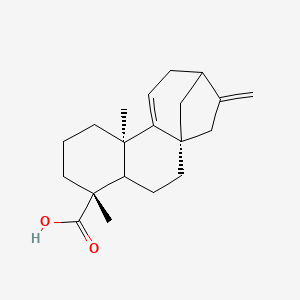

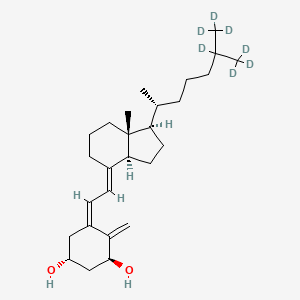
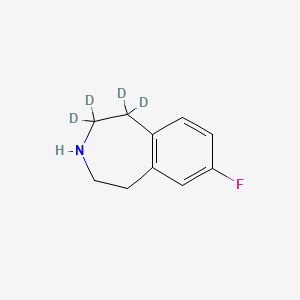
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
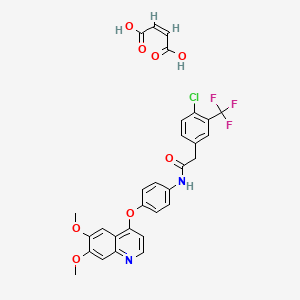
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
